Molecular Weight and Ligand Efficiency Advantage Relative to the Sulfamoylphenyl-Ethyl Analog
2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide (MW 260.72 g/mol) possesses a molecular weight approximately 38% lower than its close structural analog 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (MW approximately 419.9 g/mol, CAS 1144459-40-4) . The smaller N-cyclopropyl substituent eliminates the large sulfamoylphenyl-ethyl group while maintaining the identical 2-chloro-5-(1H-pyrrol-1-yl)benzamide core. This difference translates into improved ligand efficiency metrics: the target compound has 2 rotatable bonds versus approximately 8 for the sulfamoylphenyl-ethyl analog, and a lower topological polar surface area, both of which are favorable for membrane permeability and oral bioavailability prediction according to standard drug-likeness filters (Rule of Five compliance: zero violations for the target compound) . For procurement in early-stage medicinal chemistry campaigns where minimal pharmacophoric elements are sought, the lower MW compound provides greater scope for subsequent optimization without exceeding property guidelines.
| Evidence Dimension | Molecular weight and drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 260.72 g/mol; Rotatable bonds = 3; HBA = 2; HBD = 1; Rule of Five violations = 0 |
| Comparator Or Baseline | 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: MW ≈ 419.9 g/mol; Rotatable bonds ≈ 8; HBA ≈ 5; HBD ≈ 2 |
| Quantified Difference | MW reduction of ~159 g/mol (37.9% lower); ~5 fewer rotatable bonds; improved Rule of Five compliance profile |
| Conditions | Calculated molecular properties based on chemical structure (ChemSrc, CAS registry data). No experimental permeability or solubility data available for direct comparison. |
Why This Matters
For procurement in lead optimization, the lower MW scaffold preserves a larger 'property buffer' for subsequent functionalization, reducing the risk of exceeding Lipinski limits as the series progresses.
